molecular formula C11H18F3N3 B11755557 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine

Cat. No.: B11755557
M. Wt: 249.28 g/mol
InChI Key: IPGOYESWIGANDL-UHFFFAOYSA-N
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Description

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at the 5-position and a pentylamine group attached to the pyrazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This intermediate is then subjected to further reactions to introduce the pentylamine group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is unique due to the presence of both the trifluoromethyl and pentylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18F3N3

Molecular Weight

249.28 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine

InChI

InChI=1S/C11H18F3N3/c1-3-4-5-6-15-8-9-7-10(11(12,13)14)17(2)16-9/h7,15H,3-6,8H2,1-2H3

InChI Key

IPGOYESWIGANDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=NN(C(=C1)C(F)(F)F)C

Origin of Product

United States

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